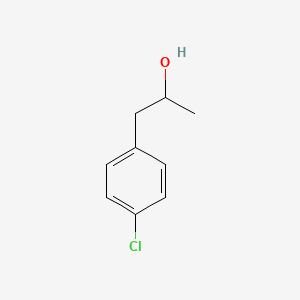

1-(4-Chlorophenyl)propan-2-ol

Description

1-(4-Chlorophenyl)propan-2-ol is an organic compound belonging to the class of secondary alcohols It consists of a propanol backbone substituted with a 4-chlorophenyl group at the first carbon atom

Properties

IUPAC Name |

1-(4-chlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMKQJOVJKIOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers higher efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to 1-(4-chlorophenyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be further reduced to 1-(4-chlorophenyl)propan-2-amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products:

Oxidation: 1-(4-Chlorophenyl)propan-2-one.

Reduction: 1-(4-Chlorophenyl)propan-2-amine.

Substitution: 1-(4-Chlorophenyl)propan-2-chloride or 1-(4-Chlorophenyl)propan-2-bromide.

Scientific Research Applications

1-(4-Chlorophenyl)propan-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving secondary alcohols.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the 4-chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

1-(4-Chlorophenyl)ethanol: Similar structure but with one less carbon in the backbone.

1-(4-Chlorophenyl)propan-2-one: The ketone analog of 1-(4-Chlorophenyl)propan-2-ol.

1-(4-Chlorophenyl)propan-2-amine: The amine analog obtained through reduction.

Uniqueness: this compound is unique due to its secondary alcohol functional group, which imparts distinct reactivity compared to primary alcohols or ketones. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

1-(4-Chlorophenyl)propan-2-ol, also known as 4-chloro-α-methylbenzyl alcohol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Formula : C10H13ClO

- Molecular Weight : 188.67 g/mol

- CAS Number : 103-65-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enantiomeric Bioreduction

The enantiocomplementary bioreduction of ketones related to this compound has been studied using various yeast strains. The results showed that specific strains could convert ketones to their corresponding alcohols with high enantioselectivity and conversion rates. For instance, Lactobacillus kefir demonstrated over 99% enantiomeric excess (ee) in the production of (S)-1-(4-chlorophenyl)propan-2-ol from its ketone precursor within a short reaction time.

Neuropharmacological Effects

Some studies have suggested that compounds similar to this compound may exhibit neuropharmacological effects. For example, they are being investigated for their potential role in modulating neurotransmitter systems, which could have implications in treating neurodegenerative diseases or mood disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Biocatalytic Applications

A biocatalytic study explored the use of recombinant alcohol dehydrogenases to convert ketones into alcohols, including this compound. The study highlighted the efficiency of using whole-cell biocatalysts for producing optically pure alcohols, which are valuable in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.